Bis(2,2,2-trifluoroethyl)amine is a highly fluorinated secondary aliphatic amine distinguished by its extreme electron deficiency and high volatility. Commercially, it is procured as a specialized building block in pharmaceutical synthesis, a precursor for advanced weakly-coordinating ionic liquids, and a highly selective additive in semiconductor etching gases. The presence of two strongly electron-withdrawing trifluoromethyl groups dramatically suppresses its basicity and nucleophilicity compared to standard alkylamines. This unique electronic profile allows it to participate in specialized substitution reactions, resist metabolic oxidation, and form volatile salts, making it an essential material for industrial and laboratory applications where conventional secondary amines fail due to excessive reactivity or toxicity.
Substituting Bis(2,2,2-trifluoroethyl)amine with non-fluorinated analogs like diethylamine (DEA) or mono-fluorinated 2,2,2-trifluoroethylamine fundamentally disrupts both chemical processability and end-product safety. In pharmaceutical workflows, standard secondary amines are highly susceptible to forming genotoxic N-nitrosamine impurities, whereas the bis-trifluoroethyl structure completely blocks the cytochrome P450-mediated alpha-carbon oxidation required for mutagenic activation [1]. Furthermore, the approximately 9-order-of-magnitude difference in basicity between this compound and DEA means that substituting it in catalytic or electrolyte systems will result in unwanted nucleophilic attack, stronger cation-anion pairing, and the complete failure of selective etching profiles in semiconductor manufacturing[2].
The incorporation of two trifluoromethyl groups exerts a massive inductive electron-withdrawing effect, drastically reducing the availability of the nitrogen lone pair. Quantitative models and empirical behavior place the predicted pKa of Bis(2,2,2-trifluoroethyl)amine at approximately 1.18. In stark contrast, the mono-fluorinated 2,2,2-trifluoroethylamine has a pKa of ~5.47, and the non-fluorinated diethylamine (DEA) has a pKa of ~10.5 . This profound reduction in basicity ensures the amine functions strictly as a weak nucleophile or highly specialized ligand, preventing off-target side reactions in complex synthetic matrices.
| Evidence Dimension | Predicted pKa (Conjugate Acid Basicity) |
| Target Compound Data | Bis(2,2,2-trifluoroethyl)amine: pKa ~ 1.18 |
| Comparator Or Baseline | Diethylamine (DEA): pKa ~ 10.5; 2,2,2-Trifluoroethylamine: pKa ~ 5.47 |
| Quantified Difference | ~9.3 orders of magnitude lower basicity than DEA; ~4.3 orders lower than mono-fluorinated analog |
| Conditions | Standard aqueous thermodynamic models |
Allows buyers to procure a secondary amine that will not trigger base-catalyzed degradation or aggressive nucleophilic side reactions in sensitive formulations.
Regulatory scrutiny on N-nitrosamine impurities in pharmaceuticals heavily penalizes the use of standard secondary amines. When exposed to nitrosating agents, diethylamine forms N-nitrosodiethylamine (NDEA), a potent carcinogen. However, the N-nitroso derivative of Bis(2,2,2-trifluoroethyl)amine is experimentally proven to be non-carcinogenic and non-genotoxic. The strongly electron-withdrawing CF3 groups polarize the adjacent C-H bonds, completely blocking the cytochrome P450-mediated alpha-carbon oxidation required to generate reactive diazonium ions [1].
| Evidence Dimension | In vivo Carcinogenicity / CYP450 Activation |
| Target Compound Data | N-nitroso-bis(2,2,2-trifluoroethyl)amine: Non-carcinogenic (blocks alpha-C-H homolytic fission) |
| Comparator Or Baseline | N-nitrosodiethylamine (NDEA): Potent carcinogen |
| Quantified Difference | Complete suppression of genotoxic activation pathway |
| Conditions | In vivo pharmacokinetic and cytochrome P-450 binding assays |
Provides pharmaceutical manufacturers with a structurally safe secondary amine building block that inherently bypasses FDA/EMA nitrosamine impurity risks.
In advanced semiconductor manufacturing, selectively etching silicon oxide (SiO2) over silicon nitride (SiN) without damaging low-K dielectrics is critical. Bis(2,2,2-trifluoroethyl)amine is utilized as a specialized etching gas additive because it forms a volatile organic amine salt with hydrogen fluoride (HF). Compared to standard alkylamines, this fluorinated amine maintains a precise vapor pressure profile between 20°C and 100°C, sublimating rapidly without leaving residues, thereby achieving exceptionally high SiO2/SiN etch selectivity and preventing profile distortion in high-aspect-ratio trenches [1].
| Evidence Dimension | Etch Selectivity and Residue Sublimation |
| Target Compound Data | Bis(2,2,2-trifluoroethyl)amine: High SiO2/SiN selectivity, rapid sublimation of HF salts |
| Comparator Or Baseline | Standard non-fluorinated tertiary/secondary amines: Lower selectivity, higher risk of non-volatile residue |
| Quantified Difference | Superior profile retention in high-aspect-ratio structures due to optimized fluorinated salt volatility |
| Conditions | Gas-phase contact with HF on SiO2/SiN substrates at 20-100 °C |
Essential for semiconductor fabs procuring etching precursors that guarantee clean sublimation and protect delicate mask layers in nanometer-scale nodes.
The synthesis of highly stable, weakly coordinating ionic liquids often relies on triaminocyclopropenium (TAC) cations. Using Bis(2,2,2-trifluoroethyl)amine as a precursor allows the introduction of up to six trifluoroethyl groups into the TAC structure. Unlike standard dialkylamines (e.g., dibutylamine) which yield TAC salts with stronger cation-anion interactions, the bis-trifluoroethyl substituted TAC cations exhibit a high-lying HOMO and extreme charge delocalization. This results in particularly weak interactions with anions, enhancing the thermal stability and electrochemical window of the resulting ionic liquid [1].
| Evidence Dimension | Cation-Anion Interaction Strength (HOMO-LUMO gap effects) |
| Target Compound Data | Bis(2,2,2-trifluoroethyl)amine-derived TAC salts: Extremely weak anion coordination |
| Comparator Or Baseline | Standard dialkylamine-derived TAC salts: Stronger ion pairing |
| Quantified Difference | Significant reduction in nucleophilic attack susceptibility and ion pairing due to fluorinated shielding |
| Conditions | Electrochemical and structural analysis of TAC ionic liquids |
Crucial for battery and electrolyte developers procuring precursors for next-generation, high-voltage ionic liquids requiring minimal ion pairing.
Due to its inability to undergo alpha-carbon oxidation to form genotoxic N-nitrosamines, this compound is the premier choice for incorporating secondary amine or fluorinated motifs into drug candidates where regulatory compliance regarding nitrosamine impurities is a primary procurement concern [1].
It is highly suitable for formulation into dry etching gas mixtures for low-K dielectrics, where its ability to form volatile HF salts ensures high SiO2-to-SiN selectivity without leaving particulate residues in high-aspect-ratio trenches[2].
As a precursor for highly fluorinated triaminocyclopropenium (TAC) salts, it is ideal for developing specialized ionic liquids and phase-transfer catalysts that require extreme thermal stability and exceptionally weak cation-anion coordination [3].
Flammable;Corrosive;Irritant